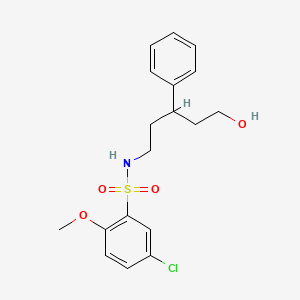
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Hydroxylation: The addition of a hydroxy group to the phenylpentyl chain.
Sulfonamide Formation: The reaction of the intermediate with methoxybenzenesulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of new sulfonamide derivatives with different substituents.
科学研究应用
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.
相似化合物的比较
Similar Compounds
- N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide
- 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity
生物活性
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound exhibits various biological activities, including antimicrobial and anticancer properties. Understanding its biological mechanisms and effects is crucial for its potential use in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN1O4S, with a molecular weight of approximately 373.8 g/mol. The structure includes a chloro group, a hydroxy group, and a methoxybenzenesulfonamide moiety, contributing to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN1O4S |
| Molecular Weight | 373.8 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, leading to antimicrobial effects. Additionally, the presence of the hydroxy and chloro groups may enhance its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis pathways, crucial for bacterial growth and replication.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The hydroxy group may play a role in enhancing the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A comparative study on sulfonamide derivatives highlighted that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours, suggesting potent anticancer properties.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. Various synthetic routes have been explored, including:
- Synthesis Method : Utilizing multi-step reactions involving chlorination, hydroxyalkylation, and sulfonamidation.
- Yield Optimization : Adjusting reaction conditions such as temperature and catalyst type has led to improved yields (up to 90% in some cases).
属性
IUPAC Name |
5-chloro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUQZEBEVSRAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














